[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol
Description
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a methanol group at the 2-position and a 2-aminopyrimidine moiety at the 1-position. The 2-aminopyrimidine group is a critical pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYINCTQUTZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine derivatives with pyrimidine compounds. One common method includes the reaction of N-(4,4-dimethyl-2-oxazolin-2-yl)pyrrolidine with 2-chloropyrimidine under controlled conditions . The reaction mixture is stirred at room temperature for about 2 hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group and hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Pyrrolidine-2-carboxylic acid derivatives.
Reduction: Pyrrolidine-2-ylmethanol derivatives.
Substitution: Various substituted pyrrolidine and pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents.
Antiviral Properties
There is emerging interest in the antiviral applications of pyrimidine derivatives:
- Target Viruses : Compounds structurally related to this compound have been tested against viruses such as HIV and HCV.
- Efficacy : Initial screenings have shown that these compounds can inhibit viral replication, indicating their potential as antiviral drugs.
Enzyme Inhibition Studies
The compound can serve as a substrate or inhibitor in enzyme assays:
- Target Enzymes : It has been studied for its inhibitory effects on enzymes involved in nucleotide metabolism.
- Implications : Understanding the inhibition mechanisms can lead to insights into metabolic pathways and disease states.
Data Table of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Anticancer Activity | Inhibits kinases involved in tumor growth | Significant cytotoxicity against cancer cell lines reported |
| Antiviral Properties | Potential to inhibit replication of viruses like HIV and HCV | Initial screenings show promising antiviral activity |
| Enzyme Inhibition | Used in studies to evaluate inhibition of nucleotide metabolism enzymes | Insights into metabolic pathways and disease mechanisms |
Mechanism of Action
The mechanism of action of [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain protein kinases by binding to their active sites, thereby affecting cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Key Observations :
- Ring Systems : The target compound’s pyrrolidine-pyrimidine fusion contrasts with piperidine-pyrimidine (e.g., compound in ) or pyridine-based structures (e.g., ). Pyrrolidine’s smaller ring size increases steric strain but enhances rigidity compared to piperidine .
- Substituent Effects: The 2-aminopyrimidine group in the target compound provides hydrogen-bonding capacity, unlike sulfonyl () or acetyl () groups, which are electron-withdrawing. Methanol improves solubility relative to hydrophobic groups like methylthio ().
Physicochemical and Spectral Properties
Notes:
- The methanol group in the target compound likely reduces crystallinity compared to acetylated analogs ().
- Azide-containing derivatives () exhibit lower thermal stability due to explosive azide groups.
Biological Activity
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant studies showcasing its efficacy.
- Chemical Formula: C₉H₁₄N₄O
- Molecular Weight: 194.24 g/mol
- IUPAC Name: this compound
- Appearance: Powder
- Storage Temperature: Room temperature
Synthesis Methods
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with pyrimidine compounds. A common method includes reacting N-(4,4-dimethyl-2-oxazolin-2-yl)pyrrolidine with 2-chloropyrimidine under controlled conditions. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain protein kinases by binding to their active sites, which modulates cellular signaling pathways. This interaction is crucial for its potential therapeutic effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound exhibits potent antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound has shown promising results against specific targets involved in disease processes. For instance, it has been evaluated for its ability to inhibit enzymes related to inflammation and cancer progression, suggesting potential applications in treating these conditions .
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Antimicrobial Properties : A series of derivatives were synthesized and tested for their antimicrobial efficacy. The study found that modifications to the pyrimidine moiety significantly enhanced antibacterial activity, highlighting the importance of structural variations in optimizing bioactivity .
- In Vitro Testing for Enzyme Inhibition : Research focused on the compound's ability to inhibit kinases involved in cancer cell proliferation showed that specific structural features correlate with increased inhibitory potency. This study suggests that fine-tuning the chemical structure can lead to more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
